molecular formula C10H9NO B130149 3-Methyl-1H-indole-7-carbaldehyde CAS No. 140640-09-1

3-Methyl-1H-indole-7-carbaldehyde

Cat. No. B130149
M. Wt: 159.18 g/mol
InChI Key: PVOFCFIQTLYFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-indole-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C10H9NO and a molecular weight of 159.19 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 3-Methyl-1H-indole-7-carbaldehyde is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the membrane integrity of certain bacteria, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 3-Methyl-1H-indole-7-carbaldehyde can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria and viruses. In addition, this compound has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Methyl-1H-indole-7-carbaldehyde in lab experiments is its potential as a lead compound for the development of novel drugs. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 3-Methyl-1H-indole-7-carbaldehyde. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of this compound, which may provide insights into its potential applications in various fields. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which may lead to its development as a novel drug.

Synthesis Methods

The synthesis of 3-Methyl-1H-indole-7-carbaldehyde can be achieved through various methods. One of the commonly used methods is the Pictet-Spengler reaction. In this method, 3-Methylindole is reacted with an aldehyde in the presence of an acid catalyst to yield 3-Methyl-1H-indole-7-carbaldehyde. Another method involves the condensation of 3-Methylindole with formylphenylboronic acid in the presence of a palladium catalyst. The yield of the product and the purity of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-Methyl-1H-indole-7-carbaldehyde has been studied extensively for its potential applications in pharmaceuticals. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to have potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential use in the synthesis of novel materials such as liquid crystals and polymers.

properties

CAS RN

140640-09-1

Product Name

3-Methyl-1H-indole-7-carbaldehyde

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methyl-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-7-5-11-10-8(6-12)3-2-4-9(7)10/h2-6,11H,1H3

InChI Key

PVOFCFIQTLYFRL-UHFFFAOYSA-N

SMILES

CC1=CNC2=C(C=CC=C12)C=O

Canonical SMILES

CC1=CNC2=C(C=CC=C12)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.